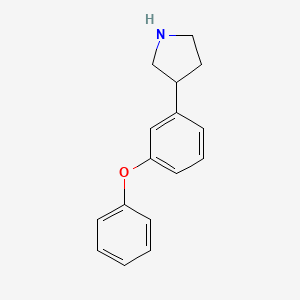

3-(3-Phenoxyphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-phenoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-6-15(7-3-1)18-16-8-4-5-13(11-16)14-9-10-17-12-14/h1-8,11,14,17H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJADPEADIOCGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Phenoxyphenyl Pyrrolidine and Its Derivatives

Precursor Synthesis and Starting Materials

The construction of 3-(3-phenoxyphenyl)pyrrolidine relies on the availability of key precursors that either contain the pre-formed phenoxyphenyl moiety or are suitable for its later introduction. The pyrrolidine (B122466) ring itself is a common motif in numerous natural alkaloids and is a crucial building block in a variety of synthetic drugs. mdpi.com

Common starting materials for the synthesis of the pyrrolidine ring include proline, 4-hydroxyproline, and their derivatives. nih.gov For instance, (S)-prolinol, readily obtained from the reduction of proline, serves as a versatile starting point for the synthesis of various pyrrolidine-containing pharmaceuticals. nih.gov Industrial production of the basic pyrrolidine structure is often achieved through the reaction of 1,4-butanediol (B3395766) and ammonia (B1221849) at high temperatures and pressures in the presence of a metal oxide catalyst. mdpi.com In a laboratory setting, it can be synthesized by treating 4-chlorobutan-1-amine (B1590077) with a strong base. mdpi.com

| Precursor Type | Common Starting Materials | Synthetic Methods |

| Pyrrolidine Ring | Proline, 4-hydroxyproline, 1,4-butanediol, 4-chlorobutan-1-amine | Reduction, Catalytic amination, Intramolecular cyclization |

| Phenoxyphenyl Moiety | 3-bromophenol, phenol (B47542), 3-iodophenol, phenylboronic acid | Ullmann condensation, Suzuki-Miyaura coupling |

Key Reaction Pathways for Pyrrolidine Ring Formation

The formation of the five-membered pyrrolidine ring is a pivotal step in the synthesis of this compound. Various strategies have been developed to construct this heterocyclic system, often involving multi-step sequences and stereoselective approaches.

The synthesis of substituted pyrrolidines is often a multi-step endeavor, particularly when specific substitution patterns and stereochemistry are required. nih.gov A common strategy involves the cyclization of acyclic precursors. For instance, a Michael addition of an amine to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization and reduction, can lead to the formation of a pyrrolidine ring.

Another approach involves the modification of existing heterocyclic structures. For example, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives. nih.gov The synthesis of functionalized pyrrolidines can also be achieved through a simple and cost-effective route starting from readily available materials, demonstrating the feasibility of creating highly modifiable 2,4-disubstituted pyrrolidines.

Given the importance of chirality in drug action, stereoselective methods for the synthesis of pyrrolidine derivatives are of paramount importance. One of the most powerful methods for the asymmetric synthesis of pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.gov This reaction can generate multiple stereocenters in a single step with high control over the stereochemical outcome.

The hydrogenation of highly substituted pyrroles can also be performed with excellent diastereoselectivity, leading to functionalized pyrrolidines with up to four new stereocenters. wikipedia.org The stereoselectivity is often directed by a pre-existing stereocenter in the molecule. wikipedia.org Furthermore, stereoselective synthesis can be achieved starting from chiral precursors such as proline and its derivatives, where the inherent chirality of the starting material is carried through the synthetic sequence. nih.gov

Catalysis, particularly by transition metals like palladium, plays a crucial role in the efficient synthesis of 3-arylpyrrolidines. A significant advancement in this area is the palladium-catalyzed hydroarylation of pyrrolines. nih.govchemrxiv.orgresearchgate.net This reaction allows for the direct introduction of an aryl group at the 3-position of the pyrrolidine ring from readily available precursors. researchgate.net While N-acyl pyrrolines typically yield alkene products, N-alkyl pyrrolines undergo hydroarylation to form the desired saturated pyrrolidines. researchgate.net

The mechanism of these reactions often involves the oxidative addition of an aryl halide to a low-valent palladium species, followed by insertion of the pyrroline (B1223166) and subsequent reductive elimination. The choice of ligands and reaction conditions is critical for achieving high yields and selectivity.

| Reaction Type | Catalyst/Reagents | Key Features |

| Palladium-catalyzed Hydroarylation | Pd catalyst (e.g., Pd(OAc)2), Ligands (e.g., phosphines) | Direct arylation of pyrrolines, broad substrate scope. researchgate.netnih.gov |

| 1,3-Dipolar Cycloaddition | Metal catalysts or organocatalysts | High stereocontrol, formation of multiple stereocenters. nih.gov |

| Pyrrole Hydrogenation | Rhodium or Palladium on carbon | Diastereoselective reduction of the aromatic ring. wikipedia.org |

Functionalization of the Pyrrolidine Scaffold

The final stage in the synthesis of this compound and its analogues often involves the functionalization of a pre-formed pyrrolidine ring or the modification of substituents already in place.

The introduction of the 3-phenoxyphenyl group onto the pyrrolidine scaffold can be achieved through several synthetic strategies. One direct approach is the palladium-catalyzed cross-coupling of a 3-halopyrrolidine or a pyrroline with a (3-phenoxyphenyl)boronic acid or a similar organometallic reagent. chemrxiv.orgresearchgate.net This method benefits from the versatility and functional group tolerance of modern cross-coupling reactions.

Alternatively, the phenoxyphenyl moiety can be constructed on a pyrrolidine ring that already bears a suitable functional group. For instance, a 3-(3-hydroxyphenyl)pyrrolidine could be subjected to an Ullmann condensation or a Buchwald-Hartwig amination-type reaction with a phenyl halide to form the desired diaryl ether linkage.

The synthesis of analogues can be readily achieved by varying the nature of the aryl groups in the cross-coupling reactions. For example, using substituted phenylboronic acids or phenols in the precursor synthesis would lead to a diverse range of 3-(substituted-phenoxyphenyl)pyrrolidine derivatives. This flexibility is crucial for structure-activity relationship studies in drug discovery.

Derivatization at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring in this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. This derivatization is crucial for modulating the compound's physicochemical properties and biological activity. Common modifications include N-alkylation and N-acylation, which introduce various functional groups to the nitrogen atom.

N-Alkylation: The introduction of alkyl groups to the pyrrolidine nitrogen is a fundamental strategy in medicinal chemistry to explore structure-activity relationships (SAR). For instance, in analogues like 3-(3-hydroxyphenyl)pyrrolidine, a homologous series of N-alkyl derivatives, from N-pentyl to N-decyl, has been synthesized to probe the steric and electronic requirements of receptor binding pockets. nih.gov This systematic variation in chain length helps to optimize interactions with biological targets. Similarly, 1-propyl-3-aryl pyrrolidines have been identified as potent ligands for serotonin (B10506) and dopamine (B1211576) receptors, highlighting the significance of the N-alkyl substituent. researchgate.net The synthesis of these derivatives typically involves the reaction of the parent pyrrolidine with an appropriate alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534), in an inert solvent like dimethylformamide (DMF) or acetonitrile.

N-Acylation and Amide Formation: Acylation of the pyrrolidine nitrogen to form amides is another common derivatization technique. This can be achieved by reacting the pyrrolidine with acid chlorides or by coupling with carboxylic acids using standard peptide coupling reagents. An example of a more complex derivatization involves the synthesis of N-butylamide-linked benzamide (B126) functionalities on a 3-(3-hydroxyphenyl)pyrrolidine scaffold. nih.gov This approach extends functionality from the core structure, enabling the exploration of secondary binding sites on target proteins. nih.gov These reactions are typically carried out in aprotic solvents, and the choice of coupling reagent (e.g., HATU, HOBt/EDC) is critical for achieving high yields and purity.

The table below summarizes common derivatization reactions at the pyrrolidine nitrogen.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl (N-R) |

| N-Acylation | Acyl chloride (RCOCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl (N-COR) |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl (N-CH₂R / N-CHR'R) |

| Amide Coupling | Carboxylic acid (RCOOH), Coupling agents (e.g., HATU, EDC), Base | N-Amide (N-COR) |

Modifications to the Phenoxyphenyl Moiety

Modifications to the phenoxyphenyl moiety of this compound are essential for fine-tuning the electronic and steric properties of the molecule, which in turn influences its biological activity and pharmacokinetic profile. Structure-activity relationship (SAR) studies on related 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have demonstrated that substitutions on the aromatic rings can significantly impact potency and selectivity as, for example, norepinephrine (B1679862) (NE) and serotonin (5-HT) reuptake inhibitors. nih.gov

Synthetic strategies for modifying the phenoxyphenyl group can be categorized based on which of the two phenyl rings is being altered.

Modifications on the Phenyl Ring Attached to the Pyrrolidine: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be employed, provided the existing ether linkage and the pyrrolidine ring are stable under the reaction conditions or adequately protected. Subsequent reactions can then be performed on the newly introduced functional groups. For example, a nitro group can be reduced to an amine, which can then be acylated, sulfonylated, or converted into a diazonium salt for further transformations.

Modifications on the Terminal Phenyl Ring: The terminal phenyl ring is also amenable to various substitutions. The specific synthetic route would depend on the desired final product. For instance, if the starting material is a phenol derivative, substitutions can be introduced on the phenol ring before the ether linkage is formed via a Williamson ether synthesis or a Buchwald-Hartwig amination-type coupling. Alternatively, functional groups on the terminal ring can be manipulated after the core this compound structure is assembled.

Purification and Characterization Techniques in Synthetic Chemistry

Chromatographic Methods (e.g., Thin Layer Chromatography, Flash Chromatography)

Chromatographic techniques are indispensable for the purification and analysis of this compound and its derivatives throughout the synthetic process.

Thin Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on a glass or aluminum backing), which is then developed in a suitable solvent system (eluent). By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of products can be visualized under UV light or by staining. The choice of eluent, often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is optimized to achieve good separation of the components.

Flash Column Chromatography: Following the completion of a reaction, flash column chromatography is the standard method for purifying the crude product on a preparative scale. acs.org The crude mixture is loaded onto a column packed with a stationary phase, most commonly silica gel, and a solvent system similar to that optimized by TLC is used to elute the components. acs.org The eluent is pushed through the column under positive pressure (using compressed air or nitrogen), which speeds up the separation process. Fractions are collected and analyzed by TLC to identify those containing the pure desired compound. For pyrrolidine derivatives, which are basic, it is sometimes necessary to add a small amount of a base like triethylamine to the eluent to prevent the compound from streaking on the silica gel column.

Spectroscopic Confirmation of Structure (e.g., NMR, FT-IR, MS)

Once purified, the definitive structure of this compound and its derivatives is confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules. slideshare.net

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see characteristic signals for the aromatic protons on the phenoxyphenyl group (typically in the δ 6.8-7.5 ppm range) and distinct signals for the protons on the pyrrolidine ring. amazonaws.com

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their respective types (e.g., aromatic, aliphatic, C-O, C-N). wisc.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. slideshare.net The spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For a secondary amine like this compound, a characteristic N-H stretch would be expected around 3300-3500 cm⁻¹. Other key absorptions would include C-H stretches for the aromatic and aliphatic portions (around 2850-3100 cm⁻¹) and C-O-C stretches for the ether linkage (around 1000-1300 cm⁻¹). wisc.edu

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound. In its most common form, such as Electrospray Ionization (ESI-MS), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺) is measured, confirming the molecular formula of the synthesized compound.

The table below outlines the expected spectroscopic data for the parent compound, this compound.

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 6.8 - 7.5 ppm |

| Pyrrolidine Protons (CH, CH₂) | δ 2.5 - 4.0 ppm | |

| Amine Proton (NH) | δ 1.5 - 3.0 ppm (broad) | |

| ¹³C NMR | Aromatic Carbons (Ar-C) | δ 115 - 160 ppm |

| Pyrrolidine Carbons (C-N, C-C) | δ 35 - 60 ppm | |

| FT-IR | N-H Stretch (secondary amine) | 3300 - 3500 cm⁻¹ (weak-medium) |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | |

| C-H Stretch (Aliphatic) | 2850 - 2960 cm⁻¹ | |

| C-O-C Stretch (Aryl Ether) | 1200 - 1250 cm⁻¹ (asymmetric) | |

| MS (ESI) | Molecular Ion ([M+H]⁺) | m/z = 240.1383 (for C₁₆H₁₈NO⁺) |

X-ray Diffraction Analysis for Structural Elucidation

X-ray diffraction analysis, specifically single-crystal X-ray crystallography, is the most definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is often impossible to determine conclusively by spectroscopic methods alone.

For novel derivatives of this compound, obtaining a single crystal suitable for X-ray analysis is highly desirable. The process involves diffracting X-rays off the ordered lattice of atoms in the crystal. The resulting diffraction pattern is mathematically analyzed to generate an electron density map, from which the precise position of each atom in the molecule can be determined.

This technique is particularly valuable in confirming the stereochemical outcome of a synthetic reaction, for example, determining whether a particular diastereomer has been formed. In the context of drug discovery, understanding the exact 3D conformation of a molecule is crucial for modeling its interaction with a biological target. The structures of various pyrrolidine derivatives have been successfully confirmed using X-ray crystallography. researchgate.netrsc.org

Advanced Research on Structure Activity Relationships Sar and Structure Property Relationships Spr

Systematic Structural Modifications and Their Biological Implications

The exploration of SAR for the 3-(3-phenoxyphenyl)pyrrolidine scaffold involves methodical alterations to its core structure to observe the resulting changes in biological effects. This process is crucial for identifying the key molecular features responsible for its interaction with biological targets. The pyrrolidine (B122466) ring itself is a valuable scaffold in drug discovery due to its three-dimensional structure, which allows for a thorough exploration of pharmacophore space. nih.govunipa.it

Influence of Substituents on Biological Activity

The biological activity of pyrrolidine-based compounds is highly sensitive to the nature and position of substituents on the aromatic rings. researchgate.net Research on a closely related series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, which act as potent inhibitors of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake, provides significant insights into these relationships. nih.gov

Systematic studies have shown that modifications to the phenoxy and phenyl rings can dramatically alter potency and selectivity. For instance, the placement of substituents at the meta and para positions of the phenyl ring has been found to be particularly effective for enhancing antitumor activity in certain series of substituted pyrrolidines. researchgate.net Specifically, the introduction of halogen substituents like fluorine, chlorine, or bromine often leads to a consistent and marked increase in antimicrobial or anticancer activity. researchgate.netjocpr.com

In the context of norepinephrine and serotonin reuptake inhibitors, specific substitutions have been identified that yield a balanced activity profile, a desirable characteristic for certain central nervous system (CNS) applications. nih.gov The data below, derived from studies on analogous compounds, illustrates how different substituents can modulate inhibitory activity.

| Compound Analogue | Substituent (R) | Target | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Analog 1 | Unsubstituted Phenyl | Norepinephrine Transporter (NET) | Moderate Potency | nih.gov |

| Analog 2 | 4-Fluorophenyl | Serotonin Transporter (SERT) | Increased Potency | nih.gov |

| Analog 3 | 3,4-Dichlorophenyl | Anticonvulsant Activity | High Activity in MES & scPTZ tests | nih.gov |

| Analog 4 | 4-Bromophenyl | Anticancer (HCT116 cells) | High Proliferation Inhibitory Rate | researchgate.net |

Impact of Chirality on Target Interaction and Selectivity

The this compound structure contains a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). The stereochemistry of this center is a critical determinant of biological activity. unipa.it Different enantiomers can have vastly different affinities and selectivities for their biological targets because proteins and other biological macromolecules are themselves chiral. unipa.it

The spatial orientation of the bulky 3-phenoxyphenyl substituent dictates how the molecule can fit into a specific binding pocket. One enantiomer may achieve a perfect complementary fit, leading to high-affinity binding and potent biological activity, while the other enantiomer may bind weakly or not at all. This differential binding is fundamental to the selectivity and efficacy of many drugs. Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in the development of compounds based on the this compound scaffold.

Conformational Analysis and Bioactive Conformations

The non-planar, saturated pyrrolidine ring is not rigid and can adopt several different puckered conformations, often described as "envelope" or "twist" forms. unipa.itnih.gov This phenomenon of "pseudorotation" means the molecule exists as a dynamic equilibrium of various shapes. unipa.it However, when interacting with a biological target, the molecule typically adopts a single, low-energy conformation known as the "bioactive conformation." plu.mx

Conformational analysis, using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, is employed to determine the preferred three-dimensional structure of these molecules. nih.govnih.gov For example, studies on proline, a related pyrrolidine-containing amino acid, show that substituents on the ring can strongly influence its pucker. nih.gov A bulky substituent can lock the ring into a specific conformation, which can enhance binding affinity by reducing the entropic penalty of binding. nih.gov Identifying the bioactive conformation of this compound is a key goal of SAR studies, as it provides a precise 3D template for designing more potent and selective analogues.

Computational Chemistry and Molecular Modeling in SAR/SPR Studies

Computational chemistry provides powerful tools to investigate SAR and SPR at the molecular level, offering insights that can be difficult to obtain through experimental methods alone. These techniques allow for the visualization of drug-target interactions and the prediction of molecular properties.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger target molecule, typically a protein receptor. nih.gov This method involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. researchgate.netmdpi.com

For derivatives of this compound, docking simulations can:

Identify Key Interactions: Reveal crucial hydrogen bonds, hydrophobic interactions, or other non-covalent forces that stabilize the ligand-receptor complex. mdpi.com

Explain SAR Data: Provide a structural rationale for why certain substituents enhance or diminish biological activity.

Guide Drug Design: Help prioritize which novel derivatives to synthesize by predicting their binding affinity before they are made in the lab. researchgate.net

These simulations are a cornerstone of modern structure-based drug design, enabling a more rational and efficient approach to lead optimization. researchgate.net

| Computational Technique | Objective | Information Gained | Reference |

|---|---|---|---|

| Molecular Docking | Predict ligand binding mode and affinity. | Binding score, key amino acid interactions, optimal ligand pose. | nih.govmdpi.commdpi.com |

| Molecular Dynamics (MD) Simulation | Explore the stability of the ligand-protein complex over time. | Conformational stability (RMSD), flexibility of protein regions (RMSF), binding free energy. | nih.govresearchgate.net |

Density Functional Theory (DFT) Studies for Optimized Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. core.ac.ukaps.org In the context of drug design, DFT is primarily used to determine the most stable three-dimensional geometry (the ground-state structure) of a molecule with high accuracy. nih.gov

The key applications of DFT in studying this compound include:

Geometry Optimization: Calculating the lowest-energy conformation of the molecule, including precise bond lengths and angles. This optimized structure provides a realistic starting point for molecular docking simulations.

Electronic Property Calculation: Determining properties such as the distribution of partial charges on atoms and the energies of molecular orbitals (HOMO/LUMO), which can be important for understanding reactivity and intermolecular interactions.

By providing an accurate representation of a molecule's structure and electronic properties, DFT studies complement experimental data and enhance the predictive power of other computational methods like molecular docking. nih.govnih.gov

Molecular Dynamics Simulations for Receptor Binding

Molecular Dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide profound insights into the stability of a ligand-receptor complex, the specific intermolecular interactions that govern binding, and the conformational changes that occur upon ligand association. mdpi.comunict.it For compounds based on the 3-arylpyrrolidine scaffold, MD simulations have been crucial in understanding their binding modes within target receptors, such as the dopamine (B1211576) D2-like receptors (D2, D3, and D4). nih.govacs.org

Researchers utilize MD simulations to refine homology models of receptors and to validate docking poses of ligands. unict.it For instance, a simulation of a pyrrolidine-containing ligand docked into the active site of a dopamine receptor can reveal the stability of key interactions, such as the salt bridge formed between the protonated nitrogen of the pyrrolidine ring and a conserved aspartate residue (Asp110 in D3) in the receptor. acs.orgnih.gov The simulation tracks atomic movements, allowing for the calculation of metrics like the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex over the simulation period. Stable complexes typically exhibit low and converging RMSD values. nih.gov

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The total length of the simulation, aimed at capturing relevant biological motions. nih.gov |

| Ligand RMSD (vs. initial pose) | 1.8 ± 0.3 Å | Low and stable fluctuation indicates the ligand remains securely in the binding pocket. |

| Protein Cα RMSD (vs. initial structure) | 2.5 ± 0.4 Å | Indicates the overall protein structure remains stable during the simulation. nih.gov |

| Key Interaction Occupancy (e.g., Salt Bridge with Asp110) | >95% | A high percentage suggests a persistent and critical interaction for binding affinity. acs.orgnih.gov |

| Binding Free Energy (MM/GBSA) | -65.5 kcal/mol | A calculated estimate of the binding affinity, where more negative values suggest stronger binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by molecular descriptors. researchgate.net For a series of 3-arylpyrrolidine analogs, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.govmdpi.com

In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities (e.g., binding affinities for a specific receptor) are aligned based on a common scaffold. mdpi.com For the this compound series, the pyrrolidine ring would serve as the alignment core. The CoMFA and CoMSIA models then generate 3D contour maps that visualize the regions where certain physicochemical properties are predicted to influence biological activity. researchgate.net For example, blue contours might indicate regions where bulky, sterically favorable groups increase activity, while red contours might show areas where steric bulk is detrimental. researchgate.net Similarly, maps can be generated for electrostatic, hydrophobic, and hydrogen-bonding properties. mdpi.com

The predictive power of a QSAR model is assessed using statistical metrics. The squared correlation coefficient (R²) indicates how well the model fits the training data, while the cross-validated squared correlation coefficient (Q²) measures its internal predictive ability. A high Q² value (typically > 0.5) is essential for a reliable model. nih.govmdpi.com External validation, using a test set of compounds not included in model generation, further confirms the model's predictive performance (R²pred). mdpi.com These validated models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds. mdpi.com

| Parameter | Value | Description |

|---|---|---|

| Cross-Validated Coefficient (Q²) | 0.61 | Measures the internal predictive ability of the model; a value > 0.5 is considered good. nih.gov |

| Correlation Coefficient (R²) | 0.94 | Indicates the goodness of fit for the training set data. mdpi.com |

| Standard Error of Estimate (SEE) | 0.25 | Represents the standard deviation of the residuals, indicating the model's precision. |

| F-statistic | 120.5 | A measure of the statistical significance of the model. |

| Predictive R² (R²pred) for Test Set | 0.78 | Measures the model's ability to predict the activity of an external set of compounds. mdpi.com |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the target receptor is unknown. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. researchgate.net For ligands targeting a specific receptor, such as the dopamine D3 receptor, a common pharmacophore can be derived by aligning a set of known active molecules and identifying the shared chemical features responsible for their activity. nih.govacs.org

For the 3-arylpyrrolidine class of ligands active at dopamine D3 receptors, a typical pharmacophore model consists of several key features. researchgate.net These often include:

A positive ionizable feature: Corresponding to the basic nitrogen atom in the pyrrolidine ring, which is protonated at physiological pH and forms a crucial salt-bridge interaction. nih.govacs.org

A hydrophobic/aromatic feature: Representing one of the aromatic rings, which engages in hydrophobic interactions within the receptor.

A hydrogen bond acceptor/donor: Often associated with substituents on the aromatic rings.

An additional hydrophobic/aromatic region: Representing the second aromatic ring of the phenoxyphenyl group.

The spatial arrangement and distances between these features are critical. Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore's features. acs.org This virtual screening approach can efficiently identify diverse new scaffolds that are likely to be active at the target receptor, significantly accelerating the hit identification phase of drug discovery. nih.gov

| Pharmacophoric Feature | Description | Typical Corresponding Moiety |

|---|---|---|

| Positive Ionizable (PI) | A feature capable of being protonated. | Pyrrolidine nitrogen. nih.gov |

| Aromatic Ring (AR1) | A planar, cyclic conjugated system. | Phenyl ring directly attached to pyrrolidine. |

| Hydrophobic (HY) / Aromatic Ring (AR2) | A non-polar region or a second aromatic ring. | The distal phenyl ring of the phenoxy group. nih.gov |

| Hydrogen Bond Acceptor (HBA) | An atom capable of accepting a hydrogen bond. | Ether oxygen of the phenoxy group. |

| Distance (PI ↔ AR1) | The spatial distance between two features. | ~4.5 - 5.5 Å |

| Distance (AR1 ↔ AR2) | The spatial distance between two features. | ~3.8 - 4.8 Å |

Biological and Pharmacological Investigations of 3 3 Phenoxyphenyl Pyrrolidine Analogues

In Vitro Biological Activity Profiling

The biological effects of 3-(3-Phenoxyphenyl)pyrrolidine analogues have been extensively studied through a variety of in vitro assays. These investigations have revealed their potential to modulate the activity of key biological targets, suggesting their therapeutic utility in a range of disorders.

Enzyme Inhibition Studies

Analogues of this compound have been identified as potent inhibitors of several enzymes. For instance, a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were developed as potent inhibitors of the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), key enzymes in neurotransmitter reuptake. nih.govebi.ac.ukcore.ac.uk

Furthermore, other pyrrolidine (B122466) derivatives have demonstrated significant inhibitory activity against enzymes relevant to metabolic disorders. For example, certain pyrrolidine derivatives act as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov Specifically, the 4-methoxy analogue 3g showed noteworthy inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov Another study highlighted a pyrrolidine-substituted 3-amido-9-ethylcarbazole derivative that exhibited acetylcholinesterase inhibition activity. frontiersin.org

The table below summarizes the enzyme inhibitory activities of selected pyrrolidine analogues.

| Compound/Analogue | Target Enzyme | IC50 Value | Reference |

| 3-(phenoxy-phenyl-methyl)-pyrrolidine analogue (39b) | NET and SERT | Not specified | nih.govebi.ac.uk |

| Pyrrolidine derivative (3g) | α-amylase | 26.24 µg/mL | nih.gov |

| Pyrrolidine derivative (3g) | α-glucosidase | 18.04 µg/mL | nih.gov |

| Pyrrolidine derivative (3a) | α-amylase | 36.32 µg/mL | nih.gov |

| Pyrrolidine derivative (3f) | α-glucosidase | 27.51 µg/mL | nih.gov |

| Pyrrolidine sulfonamide derivative (23d) | DPP-IV | 11.32 ± 1.59 μM | frontiersin.org |

Receptor Binding Assays and Affinity Determination

The ability of this compound analogues to bind to various receptors has been a key area of investigation. A series of 3-(3-hydroxyphenyl)pyrrolidine analogues were synthesized and evaluated for their binding affinities at human dopamine (B1211576) receptors. nih.gov These studies aimed to enhance affinity and selectivity for the D3 receptor by extending functionality from the orthosteric binding site to a secondary binding pocket. nih.gov

In another study, pyrrolidine-containing derivatives were designed as antagonists of the chemokine receptor CXCR4. frontiersin.org One compound, which incorporates pyridine, piperazine, and pyrimidine (B1678525) rings along with the pyrrolidine core, was identified as a potent CXCR4 antagonist with a strong binding affinity (IC50 = 79 nM). frontiersin.org

The affinity of these analogues for their respective receptors is a critical determinant of their pharmacological activity.

| Compound/Analogue | Target Receptor | Binding Affinity (IC50/Ki) | Reference |

| 3-(3-hydroxyphenyl)pyrrolidine analogues | Dopamine D3 Receptor | Not specified | nih.gov |

| Pyrrolidine-containing derivative (26) | Chemokine Receptor CXCR4 | 79 nM | frontiersin.org |

Neurotransmitter Reuptake Inhibition (e.g., Norepinephrine and Serotonin)

A significant area of research has focused on the development of this compound analogues as neurotransmitter reuptake inhibitors. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines has been discovered to be potent and balanced inhibitors of both norepinephrine (NE) and serotonin (5-HT) reuptake. nih.govebi.ac.ukcore.ac.uk This dual inhibitory action is a characteristic of some effective antidepressant medications. core.ac.uk

Compound 39b, from this series, was identified as a particularly potent norepinephrine transporter (NET) and serotonin transporter (SERT) reuptake inhibitor with minimal off-target activity. nih.govebi.ac.uk Additionally, research into 3,3-disubstituted pyrrolidines has led to the discovery of monoamine triple reuptake inhibitors, targeting serotonin, norepinephrine, and dopamine. nih.gov

| Compound/Analogue | Target Transporter | Activity | Reference |

| 3-(phenoxy-phenyl-methyl)-pyrrolidine (39b) | NET and SERT | Potent and balanced inhibitor | nih.govebi.ac.ukcore.ac.uk |

| 3,3-disubstituted pyrrolidines | SERT, NET, DAT | Triple reuptake inhibitor | nih.gov |

Anticancer Activity and Cell Line Evaluation

The potential of pyrrolidine derivatives as anticancer agents has been explored through cytotoxicity studies on various human tumor cell lines. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.comresearchgate.net The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures was found to significantly enhance anticancer activity. mdpi.comresearchgate.net

In another study, spiropyrrolidine oxindole (B195798) derivatives were tested against cancer and non-cancer cell lines, with some compounds showing no significant toxicity to non-cancer cells. nih.gov Specifically, a compound with a 4-Br substitution was found to be the most active. nih.gov Furthermore, certain polysubstituted pyrrolidines demonstrated good proliferation inhibitory effects toward 10 different cancer cell lines. researchgate.net

The table below presents the cytotoxic activity of selected pyrrolidine analogues against various cancer cell lines.

| Compound/Analogue | Cancer Cell Line | IC50/Activity | Reference |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative with 1,3,4-oxadiazolethione | A549 (Lung) | Reduced viability to 28.0% | mdpi.comresearchgate.net |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative with 4-aminotriazolethione | A549 (Lung) | Reduced viability to 29.6% | mdpi.comresearchgate.net |

| Spiropyrrolidine oxindole derivative (46a) with 4-Br substitution | A549 and Jurkat | Most active in series | nih.gov |

| Thiosemicarbazone pyrrolidine–copper(II) complex (37a) | SW480 (Colon) | 0.99 ± 0.09 µM | frontiersin.org |

| Spirooxindole analog (5f) | A549 (Lung) | 1.2 µM | rsc.org |

Antioxidant Activity Assessment

Several studies have investigated the antioxidant properties of pyrrolidine derivatives. The antioxidant activity of bicyclic pyrrolidine derivatives containing a 2,6-di-tert-butylphenol (B90309) fragment was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net These compounds demonstrated the ability to terminate chain reactions. researchgate.net

In another study, six polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives were synthesized, and their antioxidant activity was assessed using the DPPH assay. nih.gov The compound 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) was identified as the most promising radical scavenger. nih.govrsc.org Additionally, N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives were tested for their antioxidant activity in vitro by the DPPH method. researchgate.net

| Compound/Analogue | Assay | Result | Reference |

| Bicyclic pyrrolidine derivatives with 2,6-di-tert-butylphenol | DPPH | Showed antioxidant activity | researchgate.net |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | DPPH | Most promising radical scavenger | nih.govrsc.org |

| N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidines | DPPH | Strong antioxidant activity | researchgate.net |

Antidiabetic Potential

The antidiabetic potential of pyrrolidine derivatives has been primarily investigated through their ability to inhibit key enzymes involved in glucose metabolism. As mentioned previously, certain pyrrolidine-based compounds have been identified as inhibitors of α-amylase and α-glucosidase, which can help to reduce postprandial hyperglycemia. nih.govresearchgate.net The derivative 3g, with a p-OCH3 group, demonstrated exceptional α-amylase and α-glucosidase inhibition. nih.gov

Inhibition of these enzymes is a validated therapeutic strategy for managing type 2 diabetes. mdpi.commdpi.com The development of potent and selective pyrrolidine-based inhibitors could offer new therapeutic options for diabetic patients.

| Compound/Analogue | Target Enzyme | IC50 Value | Reference |

| Pyrrolidine derivative (3g) | α-amylase | 26.24 µg/mL | nih.gov |

| Pyrrolidine derivative (3g) | α-glucosidase | 18.04 µg/mL | nih.gov |

| Pyrrolidine derivative (3a) | α-amylase | 36.32 µg/mL | nih.gov |

| Pyrrolidine derivative (3f) | α-glucosidase | 27.51 µg/mL | nih.gov |

Anti-inflammatory and Analgesic Effects

The pyrrolidine scaffold is a foundational structure in a variety of pharmacologically active compounds, with numerous derivatives exhibiting significant anti-inflammatory and analgesic properties. frontiersin.orgnih.gov Research into analogues of this compound has revealed potential therapeutic applications in pain and inflammation management.

A series of synthesized 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones were assessed as potential anti-inflammatory and analgesic agents. nih.gov Several of these compounds demonstrated dual inhibitory activity against both prostaglandin (B15479496) and leukotriene synthesis. Notably, some of these derivatives showed anti-inflammatory potency comparable to indomethacin (B1671933) but with reduced ulcerogenic side effects, a common issue with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov One specific analogue, N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one, was identified as having a wider safety margin than established drugs like indomethacin and piroxicam, marking it for more detailed preclinical evaluation. nih.gov

In another study, new pyrrolidine derivatives were synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with various substituted anilines. nih.gov Subsequent in vivo screening in animal models identified compounds A-1 and A-4 as having the most potent anti-inflammatory and analgesic effects, respectively. nih.gov These findings suggest that specific substitutions on the pyrrolidine ring system can significantly enhance its therapeutic activities, positioning these compounds as potential leads for the development of new NSAIDs. nih.gov

Further research on a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), also demonstrated notable anti-inflammatory and antinociceptive capabilities. mdpi.com In a carrageenan-induced paw edema model, the compound significantly reduced inflammation. mdpi.com The analgesic potential was confirmed in a hot plate test, where it demonstrated dose-dependent pain reduction. mdpi.com The compound's mechanism is believed to involve the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, critical mediators of inflammatory pathways. mdpi.com

Preclinical Pharmacological Evaluation

In Vivo Efficacy in Disease Models (e.g., Pain Behavior, Seizure Models)

Analogues of this compound have demonstrated significant efficacy in various animal models of disease, particularly those related to pain and neurological disorders like epilepsy.

Pain Behavior Models

A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were investigated for their potential as norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors. nih.govebi.ac.uk One compound, in particular, showed robust efficacy in the spinal nerve ligation model of neuropathic pain, indicating its potential for treating chronic pain conditions. nih.govebi.ac.uk

In a separate study, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were evaluated for both antiseizure and antinociceptive properties. mdpi.comnih.gov A lead compound from this series demonstrated a significant analgesic effect in the formalin test, a model for tonic pain. mdpi.com Furthermore, it effectively alleviated allodynia—a state of heightened sensitivity to pain—in an oxaliplatin-induced neuropathic pain model, which mimics chemotherapy-induced peripheral neuropathy. mdpi.comnih.gov

Seizure Models

The same 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives also showed promising anticonvulsant activity. mdpi.com The lead compound was effective in the maximal electroshock (MES) and the 6 Hz seizure models, which are standard screening tests for potential antiepileptic drugs. mdpi.complos.org It also significantly prolonged the time to the first seizure in the subcutaneous pentylenetetrazole (scPTZ) model. mdpi.comnih.gov This broad spectrum of activity suggests a potential for treating various seizure types. mdpi.com Similarly, a series of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids, which can be considered structural analogues, were tested and found to be active in both MES and PTZ induced seizure models in mice. nih.gov

| Compound Class | Disease Model | Model Type | Observed Efficacy | Reference |

|---|---|---|---|---|

| 3-(Phenoxy-phenyl-methyl)-pyrrolidines | Neuropathic Pain | Spinal Nerve Ligation | Robust efficacy, reduction in pain behavior. | nih.govebi.ac.uk |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Tonic Pain | Formalin Test | Significant analgesic effect. | mdpi.comnih.gov |

| Neuropathic Pain | Oxaliplatin-Induced Allodynia | Effective alleviation of allodynia. | mdpi.com | |

| Seizures | Maximal Electroshock (MES) & 6 Hz Test | Demonstrated potent antiseizure properties. | mdpi.com | |

| Subcutaneous Pentylenetetrazole (scPTZ) | Significantly prolonged latency to first seizure. | mdpi.comnih.gov | ||

| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids | Seizures | MES & PTZ Induced Seizures | All tested compounds showed activity in the MES test. | nih.gov |

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations for Drug-Likeness

The evaluation of pharmacokinetic (PK) and ADME properties is critical in determining the potential of a chemical entity to be developed into a viable drug. For analogues of this compound, several studies have highlighted favorable properties indicative of good drug-likeness.

A study on a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues found that several compounds possessed suitable in vitro pharmacokinetic profiles for a drug intended for oral administration and targeting the central nervous system (CNS). nih.govebi.ac.uk This suggests good absorption from the gastrointestinal tract and the ability to cross the blood-brain barrier, which is essential for CNS-active drugs.

General pharmacokinetic considerations for pyrrolizidine (B1209537) alkaloids, a class of compounds containing the pyrrolidine ring, indicate that they are typically absorbed from the gastrointestinal tract after oral ingestion. nih.gov Bioactivation primarily occurs in the liver, which is also the main site of toxicity for some of these compounds. nih.gov Excretion of these compounds and their metabolites generally occurs via urine and feces. nih.gov

For a specific 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative that showed potent anticonvulsant and analgesic effects, in vitro assays were performed to evaluate its drug-like properties. mdpi.com The results were favorable, supporting its potential for further preclinical development. mdpi.com Similarly, research on other pyrrolidine derivatives has shown that they can possess enhanced metabolic stability in human and rat liver microsomes, a key factor for maintaining therapeutic concentrations in the body. nih.gov

| Compound Class / Analogue | PK/ADME Consideration | Finding | Implication for Drug-Likeness | Reference |

|---|---|---|---|---|

| 3-(Phenoxy-phenyl-methyl)-pyrrolidines | In Vitro Pharmacokinetics | Several compounds identified with suitable properties for an orally dosed, CNS-targeted drug. | Good potential for oral bioavailability and brain penetration. | nih.govebi.ac.uk |

| Pyrrolizidine Alkaloids (General Class) | Absorption & Metabolism | Absorbed from the GI tract; metabolism and bioactivation occur primarily in the liver. | Oral absorption is likely, but potential for liver-mediated toxicity must be considered. | nih.gov |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | In Vitro Drug-Like Properties | Favorable results supporting further preclinical development. | Compound has a promising initial ADME/Tox profile. | mdpi.com |

| General Pyrrolidine Derivatives | Metabolic Stability | Demonstrated enhanced stability in human and rat liver microsomes. | Improved half-life and potential for sustained therapeutic effect. | nih.gov |

Toxicology and Safety Pharmacology (general considerations for pyrrolidines)

The toxicological profile of any new chemical entity is a critical aspect of its preclinical evaluation. For the broader class of compounds containing a pyrrolidine ring, safety considerations can be drawn from data on the parent compound, pyrrolidine, as well as from specific, more complex analogues like pyrrolizidine alkaloids.

General Toxicology of Pyrrolidine

The parent compound, pyrrolidine, is classified as a hazardous substance. nj.gov Acute, short-term exposure can cause irritation to the skin and eyes. nj.gov Inhalation may lead to headaches, nausea, and vomiting. nj.gov High concentrations have the potential to affect the nervous system and cause anemia. nj.gov It is also a highly flammable liquid, which is a consideration for manufacturing and handling rather than pharmacology. nj.gov

Toxicology of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) are a specific class of pyrrolidine-containing natural products known for their potential toxicity, particularly hepatotoxicity (liver damage). nih.gov The bioactivation of PAs occurs predominantly in the liver, making it the primary organ affected by their toxic effects. nih.gov This toxicity is often linked to specific structural features, such as a double bond in the pyrrolizidine core. nih.gov

Safety Pharmacology of Investigated Analogues

In contrast to the concerns associated with some PAs, specific synthetic analogues have shown favorable safety profiles in early testing. For instance, a lead compound from the 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione series was evaluated for safety and did not show evidence of hepatocytotoxicity or neurocytotoxicity even at high concentrations (100 μM). mdpi.com Furthermore, it was found to be non-mutagenic at concentrations up to 500 μM. mdpi.com This highlights that while the pyrrolidine scaffold is present in some toxic compounds, targeted synthetic modifications can lead to derivatives with promising safety profiles suitable for therapeutic development. mdpi.com

Therapeutic Potential and Future Directions of 3 3 Phenoxyphenyl Pyrrolidine

The 3-(3-phenoxyphenyl)pyrrolidine scaffold is a key pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been the subject of extensive research, leading to the discovery of potent agents with significant therapeutic potential across various disease areas. This article explores the applications of these compounds in central nervous system disorders, their role in anticancer drug discovery, their development as enzyme modulators, and emerging therapeutic areas. Furthermore, it discusses the challenges and opportunities in this field of research, along with future avenues and translational prospects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.